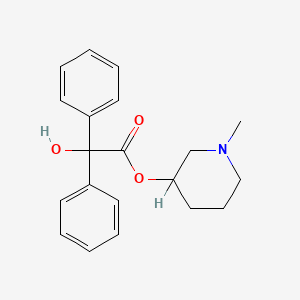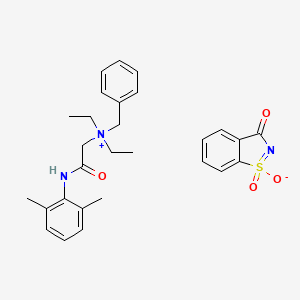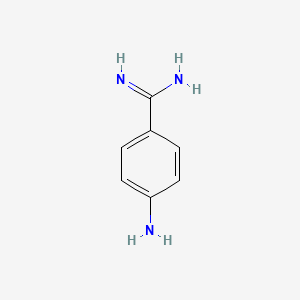
4-Aminobenzamidine
Vue d'ensemble
Description
p-Aminobenzamidine (dichlorhydrate): , également connu sous le nom de dichlorhydrate de 4-aminobenzamidine, est un dérivé diamidinique synthétique. Il est couramment utilisé comme ligand en chromatographie d'affinité pour la purification et l'immobilisation des enzymes. Ce composé est un puissant inhibiteur de la trypsine et un inhibiteur relativement faible de l'activateur du plasminogène de type urokinase .
Mécanisme D'action
Target of Action
4-Aminobenzamidine primarily targets several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and others . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
This compound acts as a competitive inhibitor of these target proteins, particularly serine proteases . By binding to the active sites of these enzymes, it prevents the binding of their natural substrates, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of these target proteins by this compound affects several biochemical pathways. For instance, the inhibition of Kallikrein-1 and Urokinase-type plasminogen activator can impact the kinin-kallikrein system and the plasminogen activation system , respectively, which are involved in inflammation and fibrinolysis .
Result of Action
The inhibition of the target proteins by this compound can lead to various molecular and cellular effects. For example, it can reduce inflammation and prevent blood clotting by inhibiting the activity of proteins involved in these processes .
Analyse Biochimique
Biochemical Properties
4-Aminobenzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin by binding to their active sites, thereby preventing substrate access and subsequent catalysis . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis . This inhibition can lead to altered gene expression and changes in cellular metabolism, affecting cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of serine proteases, forming a stable complex that inhibits enzyme activity . This inhibition can lead to downstream effects on cellular processes, such as reduced proteolysis and altered signal transduction pathways. Additionally, this compound can modulate gene expression by inhibiting PARP activity, which plays a role in DNA repair and cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with serine proteases can influence protein degradation and turnover, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its activity. For instance, this compound has been shown to localize to the nucleus, where it inhibits PARP activity and affects DNA repair processes . This localization is essential for understanding the compound’s function and optimizing its use in research and therapy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du dichlorhydrate de p-aminobenzamidine implique généralement les étapes suivantes :
Cyanation: L'acide 4-nitrobenzoïque est converti en 4-nitrobenzonitrile.
Addition: Le groupe nitrile est ensuite converti en groupe amidine.
Amination: Le groupe nitro est réduit en groupe amino.
Réduction: Le produit final, le dichlorhydrate de p-aminobenzamidine, est obtenu par réduction.
Méthodes de production industrielle: : La production industrielle du dichlorhydrate de p-aminobenzamidine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le procédé implique un contrôle minutieux de la température, de la pression et de l'utilisation de catalyseurs pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions
- Le dichlorhydrate de p-aminobenzamidine peut subir des réactions d'oxydation, où le groupe amino est oxydé pour former des dérivés nitro.
Réduction: Le composé peut être réduit pour former divers dérivés, y compris la conversion du groupe nitro en groupe amino.
Substitution: Il peut subir des réactions de substitution, où le groupe amino est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux sont utilisés.
Substitution: Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution
Principaux produits: : Les principaux produits formés à partir de ces réactions comprennent les dérivés nitro, les benzamidines substituées et diverses formes réduites du composé .
Applications De Recherche Scientifique
Chimie: : Le dichlorhydrate de p-aminobenzamidine est utilisé comme ligand en chromatographie d'affinité pour la purification et l'immobilisation des enzymes. Il est également utilisé dans la synthèse de divers dérivés de la benzamidine qui sont des inhibiteurs sélectifs et puissants des sérine protéases .
Biologie: : En recherche biologique, le dichlorhydrate de p-aminobenzamidine est utilisé comme inhibiteur compétitif des sérine protéases. Il est également utilisé comme sonde fluorescente pour le site actif des sérine protéases .
Médecine: : Le composé est utilisé dans le développement d'antagonistes oraux du récepteur du fibrinogène basés sur les benzamidines. Il est également utilisé dans la synthèse de nouvelles pyrrolo[3,2-c]quinolines qui sont des analogues structurels des inhibiteurs de la topoisomérase .
Industrie: : Dans le secteur industriel, le dichlorhydrate de p-aminobenzamidine est utilisé dans la production de divers produits pharmaceutiques et comme réactif en synthèse chimique .
Mécanisme d'action
Le dichlorhydrate de p-aminobenzamidine exerce ses effets en inhibant les sérine protéases telles que la trypsine et l'activateur du plasminogène de type urokinase. Le composé se lie au site actif de ces enzymes, les empêchant de catalyser leurs réactions respectives. Cette inhibition est obtenue grâce à la formation d'un complexe stable entre le composé et l'enzyme, bloquant l'accès des substrats au site actif .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzamidine: Un analogue plus simple de la p-aminobenzamidine, utilisé comme inhibiteur des protéases.
4-Nitrobenzamidine: Un dérivé nitro de la benzamidine, utilisé dans des applications similaires.
4-Aminobenzimidamide: Un autre dérivé présentant des propriétés inhibitrices similaires
Unicité: : Le dichlorhydrate de p-aminobenzamidine est unique en raison de sa double action inhibitrice sur la trypsine et l'activateur du plasminogène de type urokinase. Cette double action en fait un outil précieux en recherche biochimique et en développement pharmaceutique .
Propriétés
IUPAC Name |
4-aminobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191899 | |
| Record name | 4-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3858-83-1 | |
| Record name | p-Aminobenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-ABA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminobenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOBENZAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminobenzamidine exert its inhibitory effect on serine proteases?
A1: this compound acts as a competitive inhibitor of serine proteases, primarily those with trypsin-like specificity. [, , ] It binds reversibly to the enzyme's active site, competing with the natural substrate for binding. [] This interaction effectively blocks the enzyme's catalytic activity. [] The positively charged amidine group of this compound forms strong electrostatic interactions with the negatively charged Aspartic acid residue at the bottom of the protease's S1 specificity pocket. [, , ]
Q2: Can you elaborate on the downstream effects of this compound's inhibition of specific serine proteases?
A2: The downstream effects of this compound are highly dependent on the specific serine protease being targeted. For instance, inhibiting thrombin, a key enzyme in the coagulation cascade, can disrupt blood clot formation. [] In contrast, inhibiting trypsin, a digestive enzyme, can interfere with protein breakdown in the gut. [] It's important to note that due to its broad specificity for trypsin-like serine proteases, this compound can impact various biological processes, making its effects context-dependent. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C7H9N3 and a molecular weight of 135.16 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in the research papers, this compound and its derivatives have been studied using techniques like UV-Vis spectroscopy and fluorescence spectroscopy. [, ] These techniques are useful for analyzing their interactions with biomolecules like DNA and for developing analytical methods for their detection and quantification. [, ]
Q5: Does this compound possess any catalytic properties itself?
A6: this compound is primarily known for its inhibitory properties and is not reported to possess inherent catalytic activity. [, ] Its main role is to bind to and block the active sites of serine proteases, thereby inhibiting their catalytic function. [, ]
Q6: What are some of the applications of this compound in research and beyond?
A6: this compound finds applications in various research areas:
- Enzyme Purification: It's utilized as an affinity ligand for purifying trypsin-like serine proteases. [, ]
- Inhibitor Development: It serves as a scaffold for designing and synthesizing more potent and selective serine protease inhibitors. [, , ]
- Biological Studies: Its ability to inhibit specific proteases makes it a valuable tool for studying various biological processes, including blood coagulation, fibrinolysis, and inflammation. [, , ]
Q7: Have computational methods been employed to study this compound and its interactions?
A8: Yes, molecular modeling techniques like energy minimization, molecular dynamics simulations, and Poisson-Boltzmann electrostatic potential calculations have been used to study this compound's binding mode within the active sites of serine proteases. [] These studies provide valuable insights into the molecular interactions governing its inhibitory activity and guide the development of more potent derivatives. []
Q8: How do structural modifications to this compound impact its inhibitory activity and selectivity?
A9: Structural modifications to the this compound scaffold significantly influence its activity and selectivity profile. [, , , , ]
Substitutions on the benzene ring: These can alter the molecule's electronic properties and steric bulk, affecting its binding affinity and selectivity for different proteases. [, ]* Modifications to the amidine group: Replacing the amidine group with other functional groups can drastically change the molecule's interaction with the protease active site, leading to altered potency and selectivity. [, , ]* Introduction of additional functional groups:* Adding groups like carboxylic acids, esters, or amides can introduce new interactions with the enzyme, potentially enhancing potency and selectivity for specific proteases. [, ]
Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound for specific applications?
A10: While specific formulation strategies for this compound are not detailed in the provided research, its incorporation into drug delivery systems like polymeric inserts suggests its formulation is feasible. [] Strategies commonly employed for improving the stability, solubility, or bioavailability of small molecules like this compound include:
- Salt formation: Converting this compound into a salt form (e.g., hydrochloride salt) can enhance its solubility and stability in aqueous solutions. [, ]
Q10: What analytical methods are commonly used for characterizing, quantifying, and monitoring this compound?
A10: Several analytical techniques are employed for analyzing this compound:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating, identifying, and quantifying this compound in various matrices. [, ]
- UV-Vis Spectroscopy: This method is useful for detecting and quantifying this compound based on its UV-Vis absorbance properties, particularly when coupled with HPLC. []
- Mass Spectrometry (MS): MS techniques, often combined with HPLC, offer high sensitivity and selectivity for identifying and quantifying this compound and its metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
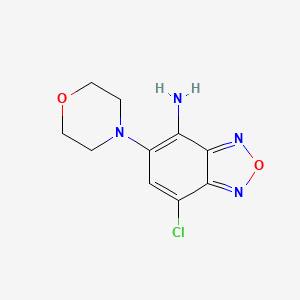
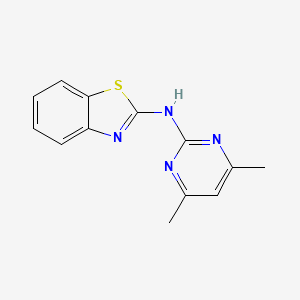
![2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol](/img/structure/B1203219.png)
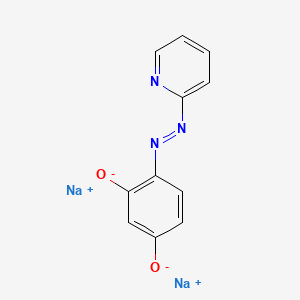
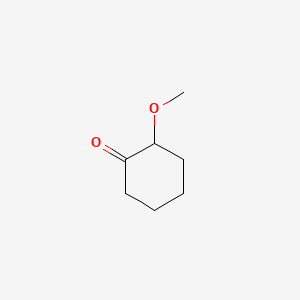
![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)
